![molecular formula C8H16ClNO B2982230 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride CAS No. 2253640-45-6](/img/structure/B2982230.png)
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a chemical compound with the CAS Number: 2253640-45-6 . It has a molecular weight of 177.67 . This compound is stored at room temperature and is available in powder form . It has a unique structure and properties that make it a valuable tool for drug synthesis, polymer chemistry, and material science. Its applications range from developing novel pharmaceuticals to creating advanced materials with enhanced properties.
Molecular Structure Analysis
The IUPAC name for this compound is 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride . The InChI code is 1S/C8H15NO.ClH/c1-6(2)8(9)4-7(3,5-8)10-6;/h4-5,9H2,1-3H3;1H . This indicates that the compound has a bicyclic structure with an oxygen atom and an amine group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 177.67 .Scientific Research Applications
Nucleophilic Ring Opening and Fragmentation
The study by Grob and Krasnobajew (1964) explores the reactivity of 1-aza-bicyclo[2.2.0]hexane derivatives, which are structurally related to the compound . These derivatives undergo nucleophilic ring opening and fragmentation under various conditions, yielding chloro-, hydroxy-, and ethoxy-piperidine derivatives. This unusual reactivity is attributed to the strain in the bicyclic structure and the consequent weakening of specific bonds, highlighting potential avenues for synthetic applications (Grob & Krasnobajew, 1964).
Cyclization and Photocycloaddition Reactions
Kirmse and Mrotzeck (1988) have reported on the cyclization of 3-hydroxycyclobutanemethanol and intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate to produce 2-oxabicyclo[2.1.1]hexane derivatives. This work underscores the versatility of these bicyclic structures in synthetic chemistry, enabling the construction of complex molecules from simpler precursors (Kirmse & Mrotzeck, 1988).
Synthesis and Reactivity of Azabicyclic Amines
Gensini et al. (2002) discuss the synthesis of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons through intramolecular reductive cyclopropanation. The study highlights the synthetic utility of azabicyclic amines, offering insights into their potential applications in medicinal chemistry and material science (Gensini et al., 2002).
Amides with Depressant and Antiarrhythmic Activities
Research by Mariani et al. (1989) focuses on the synthesis of amides derived from 1,3,3-trimethyl-N-[(2-pyridyl)methyl]-2-oxabicyclo[2.2.2]octan-6-amine. Some of these compounds exhibit notable depressant and antiarrhythmic activities, demonstrating the therapeutic potential of these bicyclic amine derivatives in pharmacological contexts (Mariani et al., 1989).
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. Its mechanism of action would depend on its intended use, particularly if it’s used in the context of drug synthesis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2)8(9)4-7(3,5-8)10-6;/h4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIRDQKEEORMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2253640-45-6 |
Source
|
Record name | 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.